molecular formula C13H21NO5 B8096575 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid

Cat. No.: B8096575
M. Wt: 271.31 g/mol
InChI Key: AMWHVEPXROJWIS-UHFFFAOYSA-N
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Description

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is a compound that features a tert-butoxycarbonyl (Boc) protected amino group The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

Industrial production of Boc-protected compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and catalysts is becoming more common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Boc-amino)-4-oxo-cyclohexaneacetic acid involves the protection of the amino group by the Boc group. This protection prevents the amino group from participating in unwanted side reactions, allowing for selective reactions at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Boc-amino)-4-oxo-cyclohexaneacetic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it a versatile protecting group in organic synthesis .

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclohexyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(18)14-13(8-10(16)17)6-4-9(15)5-7-13/h4-8H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMWHVEPXROJWIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(=O)CC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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